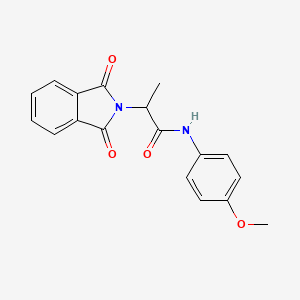

2-(1,3-Dioxoisoindolin-2-yl)-N-(4-methoxyphenyl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

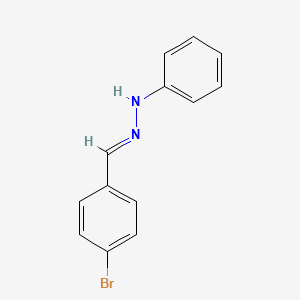

2-(1,3-Dioxoisoindolin-2-yl)-N-(4-methoxyphenyl)propanamide is an organic compound that belongs to the class of isoindolinone derivatives This compound is characterized by the presence of a 1,3-dioxoisoindolin-2-yl group attached to a propanamide moiety, with a methoxyphenyl substituent

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 2-(1,3-Dioxoisoindolin-2-yl)-N-(4-Methoxyphenyl)propanamid beinhaltet typischerweise die Reaktion von Phthalsäureanhydrid mit einem geeigneten Aminerivativ. Die Reaktion verläuft über die Bildung eines Zwischenprodukts, eines Isoindolinons, das anschließend unter geeigneten Bedingungen mit 4-Methoxyphenylpropansäure weiterreagiert, um das Endprodukt zu erhalten. Die Reaktionsbedingungen umfassen oft die Verwendung von Lösungsmitteln wie Dichlormethan oder Ethanol und Katalysatoren wie Triethylamin oder Pyridin, um die Reaktion zu erleichtern.

Industrielle Produktionsverfahren: In industrieller Umgebung kann die Produktion dieser Verbindung großtechnische Batchreaktionen mit optimierten Bedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern.

Arten von Reaktionen:

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Methoxyphenylgruppe, was zur Bildung entsprechender Chinone oder anderer oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können die Carbonylgruppen in der Isoindolinon-Einheit angreifen und diese möglicherweise in Hydroxylgruppen umwandeln.

Substitution: Die Methoxygruppe am Phenylring kann durch andere funktionelle Gruppen durch nucleophile aromatische Substitutionsreaktionen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid in sauren oder basischen Bedingungen.

Reduktion: Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid in wasserfreien Lösungsmitteln.

Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base wie Natriumhydroxid oder Kaliumcarbonat.

Hauptprodukte:

Oxidation: Chinone oder hydroxylierte Derivate.

Reduktion: Hydroxylierte Isoindolinon-Derivate.

Substitution: Verschiedene substituierte Phenyl-Derivate, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

Chemie: Als Baustein für die Synthese komplexerer organischer Moleküle und als Ligand in der Koordinationschemie.

Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und krebshemmender Eigenschaften.

Medizin: Als Kandidat für die Medikamentenentwicklung untersucht, aufgrund seiner strukturellen Ähnlichkeit mit bioaktiven Verbindungen.

Industrie: Wird bei der Entwicklung von fortschrittlichen Materialien wie Polymeren und Harzen eingesetzt, aufgrund seiner einzigartigen chemischen Eigenschaften.

5. Wirkmechanismus

Der Wirkmechanismus von 2-(1,3-Dioxoisoindolin-2-yl)-N-(4-Methoxyphenyl)propanamid beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen, wie Enzymen oder Rezeptoren. Die Verbindung kann ihre Wirkung ausüben, indem sie an diese Zielstrukturen bindet und deren Aktivität moduliert. Beispielsweise könnte sie die Aktivität bestimmter Enzyme hemmen, die an der Zellproliferation beteiligt sind, was zu potenziellen krebshemmenden Wirkungen führt. Die genauen Pfade und molekularen Zielstrukturen können je nach spezifischer Anwendung und Verwendungskontext variieren.

Ähnliche Verbindungen:

2-(1,3-Dioxoisoindolin-2-yl)-N-Phenylpropanamid: Fehlt die Methoxygruppe am Phenylring.

2-(1,3-Dioxoisoindolin-2-yl)-N-(4-Chlorphenyl)propanamid: Enthält einen Chlorsubstituenten anstelle einer Methoxygruppe.

2-(1,3-Dioxoisoindolin-2-yl)-N-(4-Nitrophenyl)propanamid: Enthält eine Nitrogruppe am Phenylring.

Einzigartigkeit: Das Vorhandensein der Methoxygruppe in 2-(1,3-Dioxoisoindolin-2-yl)-N-(4-Methoxyphenyl)propanamid verleiht ihr einzigartige elektronische und sterische Eigenschaften, die ihre Reaktivität und Interaktionen mit biologischen Zielstrukturen beeinflussen können. Dies macht sie von anderen ähnlichen Verbindungen unterscheidbar und kann zu unterschiedlichen biologischen Aktivitäten und Anwendungen führen.

Wirkmechanismus

The mechanism of action of 2-(1,3-Dioxoisoindolin-2-yl)-N-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

2-(1,3-Dioxoisoindolin-2-yl)-N-phenylpropanamide: Lacks the methoxy group on the phenyl ring.

2-(1,3-Dioxoisoindolin-2-yl)-N-(4-chlorophenyl)propanamide: Contains a chloro substituent instead of a methoxy group.

2-(1,3-Dioxoisoindolin-2-yl)-N-(4-nitrophenyl)propanamide: Contains a nitro substituent on the phenyl ring.

Uniqueness: The presence of the methoxy group in 2-(1,3-Dioxoisoindolin-2-yl)-N-(4-methoxyphenyl)propanamide imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and can lead to different biological activities and applications.

Eigenschaften

Molekularformel |

C18H16N2O4 |

|---|---|

Molekulargewicht |

324.3 g/mol |

IUPAC-Name |

2-(1,3-dioxoisoindol-2-yl)-N-(4-methoxyphenyl)propanamide |

InChI |

InChI=1S/C18H16N2O4/c1-11(16(21)19-12-7-9-13(24-2)10-8-12)20-17(22)14-5-3-4-6-15(14)18(20)23/h3-11H,1-2H3,(H,19,21) |

InChI-Schlüssel |

RBAIAHWJSWIAES-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C(=O)NC1=CC=C(C=C1)OC)N2C(=O)C3=CC=CC=C3C2=O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-3-carbohydrazide](/img/structure/B11695452.png)

![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B11695459.png)

![{4-[(E)-(2-{4-[(4-fluorophenyl)amino]-6-(piperidin-1-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-2-methoxyphenoxy}acetic acid](/img/structure/B11695470.png)

![ethyl (2Z)-5-(1,3-benzodioxol-5-yl)-2-(3-bromobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11695471.png)

![N'-[(E)-(2-methylphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11695485.png)

![2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-methoxybenzylidene)hydrazinyl]ethyl 2-methoxybenzoate](/img/structure/B11695489.png)

![N-{(1Z)-1-[4-(dimethylamino)phenyl]-3-[(2E)-2-(2-hydroxy-5-methylbenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11695519.png)

![2-[(E)-(4-bromophenyl)diazenyl]-4,5-diphenyl-1H-imidazole](/img/structure/B11695538.png)